2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine
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Overview
Description
2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorophenyl group adds to its unique chemical properties, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-(4-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets.
Biological Studies: Researchers investigate its effects on different biological systems, including its potential as an antimicrobial, antiviral, and anticancer agent.
Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-(Piperazin-1-yl)pyrazine
- Pyrrolopyrazine derivatives
Uniqueness
2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine is unique due to the presence of both pyrazine and piperazine moieties, along with a fluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14ClFN4 |
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Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C14H14ClFN4/c15-13-14(18-6-5-17-13)20-9-7-19(8-10-20)12-3-1-11(16)2-4-12/h1-6H,7-10H2 |
InChI Key |
NZIWCFWIISCALD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3Cl |
Origin of Product |
United States |
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